molecular formula C10H8N2O3 B1385750 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 1018610-59-7

3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1385750
CAS RN: 1018610-59-7
M. Wt: 204.18 g/mol
InChI Key: AZXWIVJBLWVSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid (m-TOCA) is an organic compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. m-TOCA is a derivative of oxadiazole, a five-membered heterocyclic ring with a nitrogen and oxygen atom in the ring. m-TOCA has a wide range of applications in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a catalyst for chemical reactions.

Scientific Research Applications

M-TOCA has a wide range of applications in scientific research. It has been used to study the reactivity of metal complexes and the mechanism of organic reactions. 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has also been used as a catalyst for organic reactions, such as the Biginelli reaction. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has been used to study the properties of metal-organic frameworks (MOFs) and to develop new types of MOFs. 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has also been used to study the structure and properties of polymers materials and to develop new types of polymers materials.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is not fully understood. However, it is believed that 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form stable complexes with metal ions, which can then be used as catalysts for organic reactions. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can act as a nucleophile, meaning it can donate electrons to other molecules. This allows 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid to take part in nucleophilic substitution reactions, such as the Biginelli reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid are not fully understood. However, it is believed that 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can interact with proteins and other molecules in the body, which can lead to changes in their structure and function. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has been shown to have an effect on the activity of enzymes, which can lead to changes in biochemical pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid in lab experiments is its ability to form stable complexes with metal ions, which can then be used as catalysts for organic reactions. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has been shown to have an effect on the activity of enzymes, which can lead to changes in biochemical pathways. However, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is not always easy to work with due to its highly reactive nature. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can be toxic if not handled with care, so it is important to take the necessary safety precautions when working with this compound.

Future Directions

There are several potential future directions for research involving 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid. One potential direction is to explore the use of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid as a catalyst for the synthesis of new compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid on the body. Additionally, further research could be done to explore the potential use of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the development of new drugs and treatments. Finally, research could be done to explore the potential use of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the development of new materials and technologies.

properties

IUPAC Name

3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXWIVJBLWVSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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